Cas no 1534439-19-4 (1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol)

1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol 化学的及び物理的性質
名前と識別子
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- 1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol
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- MDL: MFCD23854234
- インチ: 1S/C12H15FO/c1-8-3-4-10(7-11(8)13)12(2,14)9-5-6-9/h3-4,7,9,14H,5-6H2,1-2H3
- InChIKey: KYZXFMROYXTFHG-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(C)C(F)=C1)(C1CC1)(O)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB430145-5g |
1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol |
1534439-19-4 | 5g |
€1439.00 | 2023-09-04 | ||
Crysdot LLC | CD12138694-1g |
1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol |
1534439-19-4 | 97% | 1g |
$437 | 2024-07-23 | |
abcr | AB430145-5 g |
1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol |
1534439-19-4 | 5g |
€1,439.00 | 2023-04-23 | ||
abcr | AB430145-1 g |
1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol |
1534439-19-4 | 1g |
€594.40 | 2023-04-23 | ||
Ambeed | A696328-1g |
1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol |
1534439-19-4 | 97% | 1g |
$441.0 | 2024-04-23 | |
Crysdot LLC | CD12138694-5g |
1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol |
1534439-19-4 | 97% | 5g |
$1177 | 2024-07-23 | |
abcr | AB430145-1g |
1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol; . |
1534439-19-4 | 1g |
€1621.70 | 2025-02-17 |
1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol 関連文献
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1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanolに関する追加情報
Comprehensive Overview of 1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol (CAS No. 1534439-19-4)
1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol (CAS No. 1534439-19-4) is a fluorinated organic compound with a unique structural framework, combining a cyclopropyl ring and a fluoromethylphenyl moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. Its molecular formula, C12H15FO, highlights its moderate complexity, making it an attractive candidate for synthetic modifications. Researchers are particularly interested in its stereoselective synthesis and applications in drug discovery, where fluorinated compounds often enhance bioavailability and metabolic stability.
In recent years, the demand for fluorinated building blocks like 1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol has surged, driven by trends in precision medicine and sustainable chemistry. A common query among chemists is: "How does fluorination impact the physicochemical properties of this compound?" Studies suggest that the fluoro substituent at the 3-position of the phenyl ring significantly influences lipophilicity and electronic distribution, which are critical for optimizing drug-receptor interactions. Additionally, the cyclopropyl group introduces ring strain, potentially enhancing binding affinity in target molecules.
The synthesis of CAS No. 1534439-19-4 typically involves Grignard reactions or nucleophilic additions to carbonyl derivatives, followed by purification via chromatography. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential for characterizing its purity and stereochemistry. Given its role in small-molecule drug development, this compound is often explored in kinase inhibitor and GPCR modulator research, aligning with industry efforts to tackle diseases like cancer and neurological disorders.
From an industrial perspective, 1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol is valued for its scalability and compatibility with green chemistry principles. Manufacturers are increasingly adopting flow chemistry and catalytic methods to reduce waste and improve yield. Environmental concerns have also prompted investigations into its biodegradability and ecotoxicological profile, addressing regulatory requirements for safer chemical processes.
Emerging applications include its use in material science, where fluorinated compounds contribute to the development of liquid crystals and polymeric coatings. The compound’s thermal stability and solubility properties make it a candidate for advanced electronic materials. Furthermore, its structural motifs are being studied in proteolysis-targeting chimeras (PROTACs), a cutting-edge therapeutic strategy.
In summary, 1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol exemplifies the intersection of medicinal chemistry and industrial innovation. Its multifaceted applications, coupled with ongoing research into structure-activity relationships (SAR), position it as a pivotal compound in modern synthetic chemistry. For researchers seeking reliable suppliers, verifying CAS No. 1534439-19-4 authenticity and analytical certificates is crucial to ensure reproducibility in experimental workflows.
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